4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol
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Overview
Description
4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol is a complex organic compound that belongs to the class of phenols and isoquinolines This compound is characterized by the presence of a chloro group, two methoxy groups, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the isoquinoline intermediate with a phenol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol: shares structural similarities with other isoquinoline derivatives and phenolic compounds.
Neferine: A compound with a similar isoquinoline structure but different substituents.
4-hydroxy-2-quinolones: Compounds with a quinoline core and hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-22-17-8-12-5-6-20(10-13(12)9-18(17)23-2)11-14-7-15(19)3-4-16(14)21/h3-4,7-9,21H,5-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVXNJVCMMRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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